molecular formula C26H29N3O2 B075003 Crystal violet lactone CAS No. 1552-42-7

Crystal violet lactone

Cat. No. B075003
CAS RN: 1552-42-7
M. Wt: 415.5 g/mol
InChI Key: IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CVL involves the reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. Various methods have been developed to improve the yield and efficiency of CVL production. For example, the use of acid catalysis with urea has been reported to afford CVL with a considerable yield. The synthesis process has been optimized by adjusting factors such as temperature, reactant ratio, and catalyst use to enhance the overall yield (Shen Zong-xuan, 2002).

Molecular Structure Analysis

The molecular structure of CVL has been characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry (MS). These studies have elucidated the structural details of CVL, revealing its complex nature and the presence of a lactone ring crucial for its chromogenic properties. The structure plays a pivotal role in the compound's reactivity and its interaction with various solvents and substrates (C. Zhu & A. Wu, 2005).

Chemical Reactions and Properties

CVL exhibits a range of chemical reactions, particularly with metal ions, leading to color changes. Its ionochromic properties have been demonstrated with metal cations such as Hg2+, where the addition of Hg2+ induces a significant color change from colorless to blue. This reactivity suggests potential applications of CVL in sensing and imaging technologies (Sheng Wang et al., 2010).

Physical Properties Analysis

The physical properties of CVL, including its solubility in various solvents and its phase behavior, have been studied to understand its application in different media. The solubility of CVL and its derivatives in organic solvents has been improved through structural modification, enhancing its utility in diverse applications (Bai Guoxin et al., 2007).

Chemical Properties Analysis

The chemical properties of CVL, especially its photofading and lightfastness, have been a subject of study to enhance its stability in applications. Research has focused on the interaction of CVL with various additives and counter-ions to mitigate photofading and improve its performance in light-sensitive applications (H. Oda & T. Kitao, 1990).

Scientific Research Applications

  • Reversible Photochromic Material : CVL was used to develop a reversible photochromic compound, demonstrating color change upon UV-visible light irradiation both in solution and in a solid matrix. This makes it a promising material for photo-patterning (Li et al., 2015).

  • Photofading Reaction Study : The photofading behavior of CVL in solution and in the adsorbed state was investigated, focusing on the role of dye counter-ions. This study proposed novel approaches for enhancing the lightfastness of indicator dyes in pressure-sensitive recording systems (Oda & Kitao, 1990).

  • Ionochromism Triggered by Metal Cations : CVL's ionochromic properties were explored, showing a ring-open reaction with several metal ions in solution. It showed potential as a sensor for Hg2+ due to its specific color change (Wang et al., 2010).

  • Thermochromic Composites Analysis : The study connected the color change of thermochromic composites using CVL with their phase transitions. It demonstrated different behaviors of systems with alcoholic and acidic co-solvents (Panák et al., 2016).

  • Reversible Thermochromic Complexes : Novel reversible thermochromic complexes with CVL were synthesized, showing a lactone ring tautomerism mechanism that depended on temperature, acidity of the electron acceptor, and properties of the solvent compounds (Zhu & Wu, 2005).

  • Thermochromic Materials Exploration : Undergraduate students developed a laboratory study to explore CVL’s role in the thermochromic properties of a sipping straw, using infrared and UV-visible spectroscopy (Costello et al., 2014).

  • Synthesis and Photofading Improvement : The synthesis, color change mechanism, anti-oxidation, and light stability of CVL were summarized, along with approaches to improve its lightfastness (Feng, 2008).

  • Infrared Luminescence in Carbonless Papers : CVL’s properties in carbonless papers were studied, focusing on its IR luminescence and the impact of thermal and light aging on its physical and chemical properties (Stašková et al., 2021).

  • Electrochromism with Fe(III)/Fe(II) Redox Pair : The selective interaction between CVL and Fe3+/Fe2+ in methanol led to a reversible ionochromic color change, suggesting its use in electrochromic solutions (Pinheiro et al., 2009).

  • Dual Fluorescence Studies : CVL exhibited dual fluorescence in polar solvents, with significant solvatochromic shifts indicating charge redistribution in emitting states. This research contributed to understanding the photophysics of CVL (Karpiuk, 2004).

Safety And Hazards

CVL may be sensitive to excessive light and heat . It may cause allergic contact dermatitis in people handling the carbonless copy paper . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

CVL is widely used in carbonless copy papers and is also the leuco dye component in some thermochromic dyes . It has novel uses as a security marker for fuels . The future looks bright for the development of novel microencapsulated TCMs possessing nanostructural derived properties that can be effectively used in inks, paints, and coating agents for sustainable energy efficiency and many other applications .

properties

IUPAC Name

6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one
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InChI

InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3
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InChI Key

IPAJDLMMTVZVPP-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C
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Molecular Formula

C26H29N3O2
Record name CRYSTAL VIOLET LACTONE
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DSSTOX Substance ID

DTXSID8024866
Record name Crystal Violet lactone
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Molecular Weight

415.5 g/mol
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Physical Description

Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder
Record name CRYSTAL VIOLET LACTONE
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Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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Product Name

Crystal violet lactone

CAS RN

1552-42-7
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Record name 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-
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Melting Point

356 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Employing a procedure similar to that described in Example 1, part C above, the potassium salt solution of 2-[4,4'-bis(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid from A was oxidized to obtain 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide (Formula I: R=CH3 ; X=H; Y=Z=4-(CH3)2NC6H4) a tan-colored solid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 1,500 wt. parts of an aqueous solution containing 41.7 wt. parts of 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and 4.4 wt. parts of sodium hydroxide was added 0.4 wt. part of cobaltous chloride. The mixture was heated at 70° C. and 51 wt. parts of 10% aqueous solution of hydrogen peroxide was added dropwise during 1 hour (pH=9.9). The precipitate was separated and dissolved into toluene and the catalyst was separated by a filtration and toluene was distilled off to obtain 39.8 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 180° to 183° C.
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Synthesis routes and methods IV

Procedure details

In accordance with the process of Example 1, the aqueous solution containing a sodium carbonate and 2-[4,4'-bis-(dimethylamino)benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid [I], was heated at 90° C. and 36 wt. parts of air was fed into it under vigorously stirring during 15 hours and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 39.4 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
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Synthesis routes and methods V

Procedure details

In accordance with the process of Example 1, the aqueous solution containing sodium carbonate and 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid and cobalt complex of 1-[(2-hydroxynaphthyl)azo]-2-hydroxybenzene-5-sulfonic acid, was heated at 90° C. and 1.6 wt. parts of oxygen was fed into it under the atmospheric pressure during 5 hours, and the precipitate was separated by a filtration and washed with a dilute aqueous solution of sodium hydroxide and with water to obtain 40.7 wt. parts of 3,3-bis-(4-dimethylaminophenyl)-6-dimethylaminophthalide having a melting point of 181° to 183° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Crystal violet lactone
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Citations

For This Compound
949
Citations
CF Zhu, AB Wu - Thermochimica acta, 2005 - Elsevier
… In this article, a crucial compound, crystal violet lactone (CVL), was prepared by the reaction of N,N-dimethylaniline, p-dimethylanimobenzaldehyde and m-dimethylanimobenzoic acid. …
Number of citations: 138 www.sciencedirect.com
DC MacLaren, MA White - Journal of Materials Chemistry, 2003 - pubs.rsc.org
… Schematic of the colour density of a thermochromic mixture containing crystal violet lactone, CVL (shown in both its ring-closed and ring-open forms), and a developer and solvent, …
Number of citations: 152 pubs.rsc.org
W Zhao, X Yan - Polymers, 2022 - mdpi.com
… The crystal violet lactone was initially a closed-loop structure, and provided electronic … with the central carbon atom of crystal violet lactone; the crystal violet lactone ring broke, formed a …
Number of citations: 16 www.mdpi.com
X Li, M Maroncelli - The Journal of Physical Chemistry A, 2011 - ACS Publications
Steady-state and picosecond time-resolved emission experiments are used to examine the excited-state charge transfer reaction of crystal violet lactone (CVL) in aprotic solvents. …
Number of citations: 21 pubs.acs.org
J Karpiuk - The Journal of Physical Chemistry A, 2004 - ACS Publications
Crystal violet lactone (CVL) emits in aprotic solvents at room temperature single (A band, low polar solvents) or dual (A and B bands, medium and highly polar solvents) fluorescence. …
Number of citations: 46 pubs.acs.org
O Panák, M Držková, M Kaplanová, U Novak… - Dyes and …, 2017 - Elsevier
… The model systems, containing crystal violet lactone as a colour former, bisphenol A as a developer and 1-tetradecanol as a co-solvent, were analysed by DSC and FTIR spectroscopy …
Number of citations: 93 www.sciencedirect.com
W Li, X Yan, W Zhao - Polymers, 2022 - mdpi.com
… In this paper, a thermochromic complex was prepared from crystal violet lactone (CVL), bisphenol A (BPA) and tetradecanol. The color-changing temperature of the color-changing …
Number of citations: 7 www.mdpi.com
A Raditoiu, V Raditoiu, CA Nicolae, MF Raduly… - Dyes and …, 2016 - Elsevier
… Our work deals with thermochromic behavior of composites formed by Crystal Violet Lactone (CVL) and Phenolphthalein (PPht) dissolved in 1-tetradecanol (TD), based on …
Number of citations: 52 www.sciencedirect.com
AN Bourque, MA White - Canadian Journal of Chemistry, 2015 - cdnsciencepub.com
… présente étude, les propriétés thermochromiques réversibles de douze systèmes de mélanges à trois composants comportant de la lactone de violette en cristal (Crystal Violet Lactone …
Number of citations: 42 cdnsciencepub.com
Y Jin, Y Bai, Y Zhu, X Li, M Ge - Dyes and Pigments, 2017 - Elsevier
The aim of this work is to investigate the luminescence color changes of thermosensitive luminous fibers (TLFs). These TLFs are comprised of rare-earth luminescent materials as the …
Number of citations: 33 www.sciencedirect.com

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